3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid
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Overview
Description
3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid: is an organic compound with the molecular formula C17H26BFO2 and a molecular weight of 292.2 g/mol . It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a fluoro group and a trans-4-pentylcyclohexyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The fluoro group can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenol
Reduction: 3-Hydroxy-4-(trans-4-pentylcyclohexyl)phenylboronic acid
Substitution: 3-Amino-4-(trans-4-pentylcyclohexyl)phenylboronic acid
Scientific Research Applications
3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is used in various scientific research applications, including:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro group enhances the compound’s stability and reactivity by influencing the electronic properties of the phenyl ring .
Comparison with Similar Compounds
- 4-(trans-4-Pentylcyclohexyl)phenylboronic acid
- 3,4,5-Trifluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 4-Cyano-3-fluorophenyl 4-(trans-4-pentylcyclohexyl)benzoate
Uniqueness: 3-Fluoro-4-(trans-4-pentylcyclohexyl)phenylboronic acid is unique due to the presence of both a fluoro group and a trans-4-pentylcyclohexyl group on the phenyl ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound in various chemical and biological applications .
Properties
Molecular Formula |
C17H26BFO2 |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
[3-fluoro-4-(4-pentylcyclohexyl)phenyl]boronic acid |
InChI |
InChI=1S/C17H26BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)16-11-10-15(18(20)21)12-17(16)19/h10-14,20-21H,2-9H2,1H3 |
InChI Key |
QERCPRBZPNXGJG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2CCC(CC2)CCCCC)F)(O)O |
Origin of Product |
United States |
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